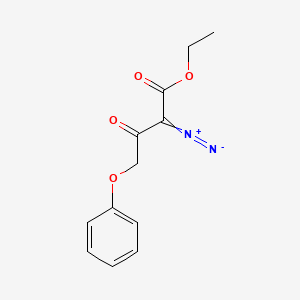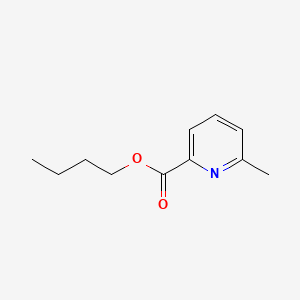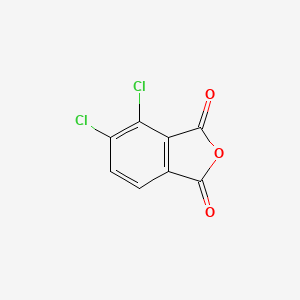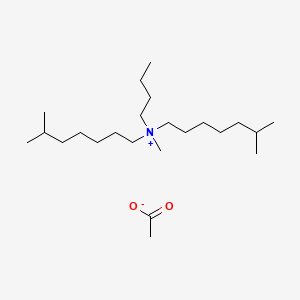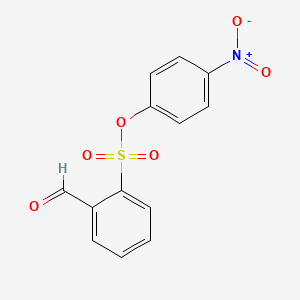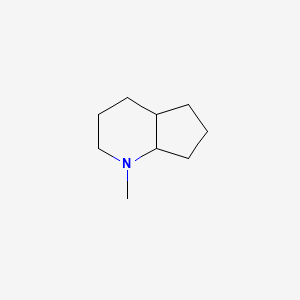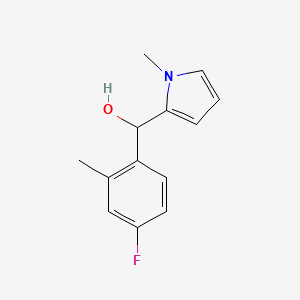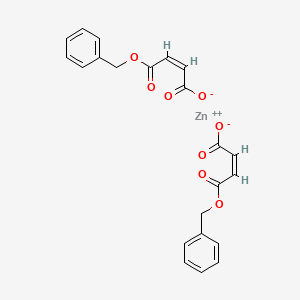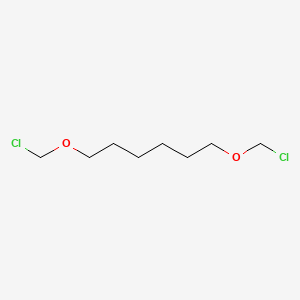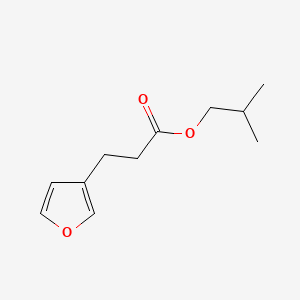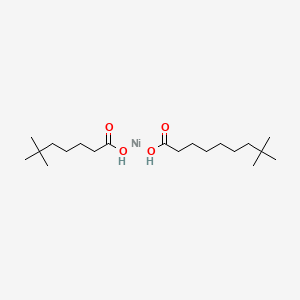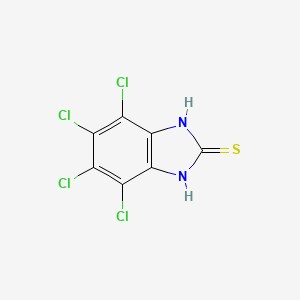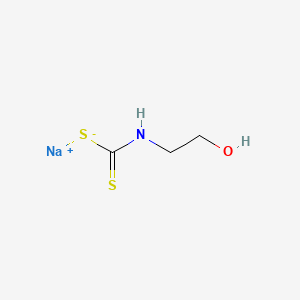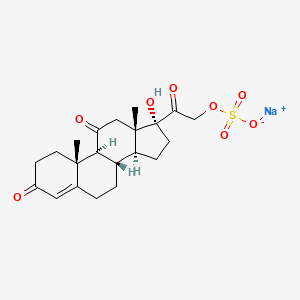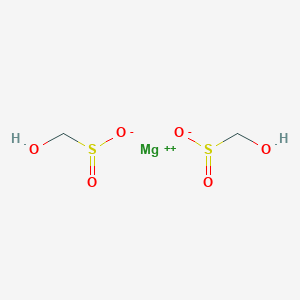
magnesium;hydroxymethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hydroxymethanesulfinate is a chemical compound that consists of magnesium ions and hydroxymethanesulfinate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium hydroxymethanesulfinate can be synthesized through a reaction between magnesium salts and hydroxymethanesulfinate salts. One common method involves the reaction of magnesium sulfate with sodium hydroxymethanesulfinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of magnesium hydroxymethanesulfinate may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as mixing, reaction, filtration, and drying, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium hydroxymethanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium sulfate and formaldehyde.
Reduction: It can be reduced to produce magnesium sulfide and methanol.
Substitution: The hydroxymethanesulfinate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like hydrochloric acid and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Magnesium sulfate and formaldehyde.
Reduction: Magnesium sulfide and methanol.
Substitution: Various substituted magnesium salts depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Magnesium hydroxymethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of magnesium hydroxymethanesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It may also interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, it has different chemical properties and applications compared to magnesium hydroxymethanesulfinate.
Magnesium chloride: Used in various industrial processes, it differs in its reactivity and applications.
Magnesium hydroxide: Known for its use as an antacid and laxative, it has distinct properties and uses.
Uniqueness
Magnesium hydroxymethanesulfinate is unique due to its specific chemical structure and reactivity
Eigenschaften
CAS-Nummer |
64310-27-6 |
|---|---|
Molekularformel |
C2H6MgO6S2 |
Molekulargewicht |
214.5 g/mol |
IUPAC-Name |
magnesium;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
OUFLXVPJBFTVKC-UHFFFAOYSA-L |
Kanonische SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Mg+2] |
Verwandte CAS-Nummern |
79-25-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


